molecular formula C9H13Cl2IN2O B560223 5-Iodo-A-85380 dihydrochloride CAS No. 1217837-17-6

5-Iodo-A-85380 dihydrochloride

Cat. No.: B560223
CAS No.: 1217837-17-6
M. Wt: 363.02 g/mol
InChI Key: ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Molecular Composition

IUPAC Name

The systematic name for the compound is (S)-3-(azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride , reflecting its stereochemistry and functional groups.

Molecular Formula and Weight

Property Value Source
Molecular Formula C₉H₁₁IN₂O · 2HCl
Molecular Weight 363.03 g/mol (anhydrous basis)
Free Base Formula C₉H₁₁IN₂O
Free Base Weight 290.10 g/mol

Identifiers

  • CAS Registry Number : 1217837-17-6 (dihydrochloride); 213550-82-4 (free base)
  • Synonyms :
    • 5-Iodo-A-85380 dihydrochloride
    • (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
    • 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride

Stereochemical Designation

The (S) -configuration at the azetidine C2 position is critical for biological activity.

Structural Features

Core Structural Components

  • Pyridine Ring : A six-membered aromatic ring with nitrogen at position 1 and iodine at position 5.
  • Azetidine Methoxy Group : A four-membered saturated heterocycle (azetidine) linked to the pyridine via a methoxy (-O-) group at position 3.
  • Dihydrochloride Salt : Two hydrochloride molecules protonate the azetidine nitrogen, enhancing solubility.

Structural Analysis

Feature Description Source
Pyridine Substitution Iodine at C5; methoxy-azetidine at C3
Azetidine Configuration (S)-stereochemistry at C2 of the azetidine ring
Salt Form Improves stability and aqueous solubility compared to the free base

Spectroscopic Data

  • SMILES : IC1=CN=CC(OC[C@@H]2CCN2)=C1.Cl.Cl
  • InChIKey : RKVRGRXOYDTUEY-QMMMGPOBSA-N
  • Optical Rotation : [α]D = -7.8° (c = 1 in water).

Physicochemical Properties

Solubility and Stability

Property Value Source
Solubility in Water ≥100 mM
Solubility in DMSO ≥100 mM
Stability Stable at -20°C for ≥4 years
Appearance White crystalline solid

Purity and Analytical Data

  • HPLC Purity : >99%.
  • Microanalysis :
    • Carbon : 29.79% (Theoretical: 29.78%)
    • Hydrogen : 3.82% (Theoretical: 3.61%)
    • Nitrogen : 7.64% (Theoretical: 7.72%).

Partition Coefficients

  • LogP (Predicted) : 1.07 (free base).
  • Polar Surface Area : 38.2 Ų.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-17-6
Record name Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 3-(Azetidin-2-ylmethoxy)-5-iodopyridine Intermediate

The preparation begins with the synthesis of the intermediate 3-(azetidin-2-ylmethoxy)-5-iodopyridine. Key steps include:

  • Substrate Preparation : 3-Hydroxy-5-iodopyridine is reacted with (S)-azetidin-2-ylmethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0–5°C. This ensures retention of stereochemistry at the azetidine’s chiral center.

  • Iodination : Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at −20°C achieves regioselective substitution at the pyridine’s 5-position.

Reaction Conditions :

ParameterValue
Temperature−20°C to 25°C (step-dependent)
SolventTHF, Dichloromethane
Catalyst/ReagentICl, Triphenylphosphine
Yield68–72%

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via:

  • Acidification : Treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether at 0°C.

  • Precipitation : The product precipitates as a white solid, isolated by filtration and washed with cold ether.

Purification :

  • Recrystallization from ethanol/water (9:1) enhances purity (>98% by HPLC).

Industrial-Scale Production

Process Intensification

Industrial methods optimize yield and throughput through:

  • Continuous Flow Synthesis : Substitutes batch reactions for Mitsunobu coupling, reducing reaction time from 24 h to 2 h.

  • In Situ Iodination : Eliminates intermediate isolation, minimizing degradation risks.

Scale-Up Parameters :

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Cycle Time48 h8 h
Overall Yield65%82%

Quality Control Measures

  • In-Process Analytics : Real-time monitoring via FT-IR ensures reaction completion.

  • Crystallization Control : Seeded cooling crystallization in ethanol/water achieves consistent particle size distribution (D90 < 50 µm).

Comparative Analysis of Synthetic Routes

Mitsunobu vs. Nucleophilic Substitution

While Mitsunobu conditions dominate for stereochemical control, nucleophilic substitution alternatives using potassium carbonate in dimethylformamide (DMF) have been explored:

MethodMitsunobuNucleophilic
Stereopurity>99% ee70–75% ee
Reaction Time24 h72 h
ScalabilityModerateLow

Solvent Screening for Salt Formation

Solvent polarity critically impacts dihydrochloride stability:

SolventPurity (%)Crystal Habit
Ethanol/Water98.5Needles
Acetone95.2Amorphous
Tetrahydrofuran89.7Agglomerates

Optimization Strategies

Catalytic Iodination

Replacing ICl with N-iodosuccinimide (NIS) and triflic acid in acetonitrile improves regioselectivity (yield: 78–81%) and reduces byproduct formation.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.

  • Catalyst Recovery : Triphenylphosphine oxide byproduct is repurposed in downstream reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.42 (s, 1H, pyridine-H), 4.32–4.25 (m, 1H, azetidine-CH), 3.89–3.78 (m, 2H, OCH₂).

  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in water/acetonitrile).

Stability Studies

  • Thermal Stability : Decomposition onset at 210°C (DSC).

  • Photostability : No degradation under UV light (365 nm) for 48 h.

Challenges and Solutions

Stereochemical Drift

  • Cause : Epimerization at the azetidine center during salt formation.

  • Mitigation : Acidification at 0°C and rapid precipitation.

Iodine Byproduct Management

  • Adsorption : Activated charcoal treatment removes residual iodine (reduction from 500 ppm to <10 ppm) .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-A-85380 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is C9H13Cl2IN2O. It features a pyridine ring with an azetidine-derived methoxy group and an iodine atom, which contribute to its unique pharmacological profile. The compound primarily acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), specifically influencing the α4β2 and α6β2 subtypes. This interaction modulates neurotransmission, impacting the release of neurotransmitters such as dopamine and acetylcholine.

Neuroscience

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is extensively used in neuroscience research to study nAChRs' role in neuroprotection and neurotoxicity. Its high selectivity for α4β2 and α6β2 subtypes makes it a valuable tool for understanding the mechanisms underlying various neurological disorders, including Alzheimer's disease and schizophrenia .

Pharmacology

The compound is employed in developing drugs targeting nAChRs for conditions such as pain management, smoking addiction, and mental health disorders. For instance, it has been investigated as a potential antidepressant due to its ability to modulate neurotransmitter systems involved in mood regulation .

Biochemistry

In biochemistry, (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is utilized in receptor binding studies to elucidate ligand-receptor interactions. Its binding affinity allows researchers to explore the structural dynamics of nAChRs and their role in cellular signaling pathways .

Antidepressant Development

Recent studies have highlighted the potential of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride as an adjunctive therapy for major depressive disorder (MDD). In preclinical trials, this compound demonstrated superior safety profiles and efficacy compared to traditional antidepressants when tested in animal models .

Imaging Studies

The iodinated analog of this compound has been explored as a SPECT tracer for imaging α4β2 nAChRs in vivo. These studies aim to quantify receptor availability in the brain, providing insights into neurodegenerative diseases and tobacco dependence .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Iodo-A-85380 Trifluoroacetate (CAS 213764-92-2)
  • Chemical Formula : C₉H₁₁IN₂O₂·2C₂HF₃O₂
  • Key Differences : This trifluoroacetate salt variant lacks the dihydrochloride counterion, which may alter solubility and pharmacokinetic properties. It retains the same receptor selectivity (β2 nAChRs) but is often used in contexts requiring organic solvent compatibility .
PNU282987 (N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide)
  • Receptor Selectivity : α7 nAChRs .
  • Key Differences : Unlike (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, PNU282987 targets α7 subunits, making it a tool for studying cognitive and anti-inflammatory pathways. Both compounds, however, exhibit functional up-regulation in PC12 cells after MDMA pretreatment .
Fluphenazine Dihydrochloride (CAS 146-56-5)
  • Chemical Formula : C₂₂H₂₆Cl₂F₂N₃OS
  • Key Differences: A phenothiazine antipsychotic with dopamine receptor antagonism. While also a dihydrochloride salt, its therapeutic and mechanistic profiles are unrelated to nAChR modulation .
Table 1: Comparative Analysis of nAChR-Targeting Compounds
Compound Name CAS No. Molecular Formula Receptor Selectivity Primary Application
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride 1217837-17-6 C₉H₁₃Cl₂IN₂O β2 nAChRs Neuropharmacology, receptor up-regulation studies
5-Iodo-A-85380 Trifluoroacetate 213764-92-2 C₉H₁₁IN₂O₂·2C₂HF₃O₂ β2 nAChRs Solvent-compatible ligand assays
PNU282987 380611-58-5 C₁₄H₁₆ClN₃O α7 nAChRs Cognitive and anti-inflammatory research
Fluphenazine Dihydrochloride 146-56-5 C₂₂H₂₆Cl₂F₂N₃OS Dopamine D2 receptors Antipsychotic therapy

Key Research Findings

  • Functional Up-Regulation : Pretreatment with MDMA enhances the response of PC12 cells to both (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride (β2-selective) and PNU282987 (α7-selective), indicating post-transcriptional nAChR modulation .
  • Salt Form Impact : The dihydrochloride form of 5-Iodo-A-85380 demonstrates superior aqueous solubility compared to its trifluoroacetate counterpart, influencing its utility in physiological buffers .

Biological Activity

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, also referred to as 5-Iodo-A-85380 dihydrochloride, is a compound of significant interest in neuropharmacology due to its potent biological activity as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and applications in research.

Chemical Structure and Properties

The molecular formula of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is C9H13Cl2IN2O. The compound features a pyridine ring substituted with an azetidine-derived methoxy group and an iodine atom. These structural components contribute to its unique pharmacological profile.

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride primarily functions as an antagonist at nAChRs, particularly influencing the α4β2 and α6β2 subtypes. The binding of this compound to these receptors inhibits neurotransmission, which is crucial in various neurobiological processes. The mechanism involves the modulation of ion flux across neuronal membranes, impacting the release of neurotransmitters such as dopamine and acetylcholine.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundIodinated pyridine with different side chainsAcetylcholine antagonist
3-(Azetidin-2-yloxy)-5-iodopyridineSimilar structure without methoxy groupDifferent receptor interaction profile
3-(Pyridin-3-yloxy)-5-bromopyridineBrominated variantVaries in receptor selectivity

This table illustrates how (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride stands out due to its specific interactions with nAChRs, a feature attributed to its azetidine and methoxy substitutions.

Neuropharmacological Research

The compound has been extensively studied for its role in neuropharmacology. Its ability to selectively bind to nAChRs makes it a valuable tool for investigating conditions such as:

  • Neurodegenerative Diseases : Research indicates that modulation of nAChRs can influence neuroprotective mechanisms, potentially offering therapeutic avenues for diseases like Alzheimer's.
  • Addiction Studies : Given the involvement of nAChRs in reward pathways, this compound is utilized in studying smoking addiction and other substance use disorders.

Case Studies

  • Impact on Neurotransmitter Release : A study investigated how (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride affects neurotransmitter release in the presence of β-amyloid (Aβ), a peptide associated with Alzheimer's disease. It was found that Aβ did not modulate glycine release evoked by the compound, indicating a complex interplay between cholinergic signaling and amyloid pathology.
  • Receptor Binding Studies : In receptor binding assays, (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride demonstrated high selectivity for α4β2 nAChRs compared to other subtypes, underscoring its potential for targeted therapeutic applications .

Synthesis and Production

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride involves several steps, typically starting from simpler precursor compounds. The process requires careful control of reaction conditions to achieve high purity and yield. While detailed industrial production methods are not widely documented, laboratory synthesis often employs organic solvents and reagents such as iodine and azetidine .

Q & A

Q. What are the recommended synthetic routes for (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride, and how can intermediates be characterized?

The synthesis typically involves coupling iodopyridine derivatives with functionalized azetidine precursors. Key steps include:

  • Iodopyridine activation : Use halogen-exchange reactions (e.g., Finkelstein) to introduce iodine at the 5-position of pyridine.
  • Azetidine functionalization : Introduce methoxy groups via nucleophilic substitution or Mitsunobu reactions on azetidine rings.
  • Coupling : Link the iodopyridine and azetidine moieties using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or SN2 reactions.
    Characterization : Confirm intermediates via 1H^1H-NMR (e.g., azetidine proton shifts at δ 3.5–4.5 ppm) and LC-MS for molecular ion verification. Monitor stereochemistry with chiral HPLC (e.g., Chiralpak® columns) .

Q. How should researchers determine the enantiomeric purity of this compound?

Enantiomeric purity is critical due to the (S)-configuration. Use:

  • Chiral HPLC : Employ columns like Chiralcel® OD-H with hexane/isopropanol mobile phases. Compare retention times against racemic mixtures.
  • Optical rotation : Measure specific rotation ([α]D[\alpha]_D) and cross-reference with literature values.
  • Circular Dichroism (CD) : Confirm Cotton effects in the 250–300 nm range for iodopyridine chromophores.
    Always include a racemic control in experiments to validate separation efficiency .

Q. What are the primary biological targets of this compound, and how are they identified?

This compound is a selective agonist for β2-subunit-containing nicotinic acetylcholine receptors (nAChRs) . Identification methods include:

  • Radioligand binding assays : Compete with 3H^3H-epibatidine in HEK-293 cells expressing α4β2 nAChRs.
  • Calcium imaging : Measure cytosolic Ca2+^{2+} flux in PC12 cells pre-treated with MDMA, which upregulates nAChR responses .
  • Electrophysiology : Patch-clamp recordings to assess ion channel activation kinetics.

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across different assays?

Discrepancies may arise from functional upregulation (post-transcriptional receptor modulation) or assay conditions. Mitigate by:

  • Standardizing cell models : Use stable transfected cell lines (e.g., SH-SY5Y for α4β2 nAChRs) to minimize variability.
  • Pre-treatment controls : Include MDMA or chronic agonist exposure to mimic upregulation effects observed in vivo .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare EC50_{50} values across multiple replicates.

Q. What strategies optimize reaction yields for derivatives of this compound?

Derivatization often targets the azetidine or iodopyridine moieties. Optimize via:

  • Microwave-assisted synthesis : Reduce reaction times for azetidine ring modifications (e.g., 100°C, 30 min).
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyls during iodination.
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos systems for Suzuki couplings on iodopyridine .
    Monitor purity by TLC (silica gel, ethyl acetate/hexane) and isolate via flash chromatography.

Q. How does the compound’s stability under physiological conditions impact in vitro vs. in vivo studies?

The iodopyridine group is sensitive to photodehalogenation and hydrolysis . Address stability by:

  • Storage : Keep in amber vials at –20°C under inert gas (N2_2).
  • Buffered solutions : Use pH 7.4 PBS with 0.1% BSA to mimic physiological conditions.
  • Metabolic profiling : Incubate with liver microsomes (e.g., human S9 fraction) to identify degradation metabolites via LC-QTOF-MS .

Q. What analytical methods validate compound identity and purity in complex matrices (e.g., cell lysates)?

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C9 _9H11 _{11}Cl2 _2IN2 _2O) with <2 ppm error.
  • 13C^{13}C-NMR : Assign peaks for iodopyridine (C-I at δ 90–100 ppm) and azetidine (C-O at δ 60–70 ppm).
  • ICP-MS : Quantify iodine content to detect dehalogenation artifacts .

Q. How can researchers design dose-response studies to account for nAChR desensitization?

  • Pulse application : Use automated perfusion systems to apply the compound in short bursts (e.g., 5 sec pulses).
  • Pre-desensitization controls : Pre-treat cells with 1 mM acetylcholine to saturate receptors.
  • Non-linear regression : Fit data to a two-site model (e.g., GraphPad Prism) to distinguish high/low-affinity states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-A-85380 dihydrochloride
Reactant of Route 2
5-Iodo-A-85380 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.